5H-pyrrolo[2,3-d]pyrimidine

Kinase Inhibition TNNI3K Scaffold Comparison

Researchers developing next-generation kinase inhibitors often face potency plateaus and selectivity challenges when using conventional purine scaffolds. 5H-Pyrrolo[2,3-d]pyrimidine (7-deazapurine) directly addresses these limitations through a unique C7 carbon substitution handle absent in native purines. • Enables >1000-fold potency improvements vs. purine scaffolds for targets such as TNNI3K. • Delivers 493-fold cellular selectivity for mutant EGFR over wild-type in NSCLC models. • Supports multi-targeted kinase inhibition (EGFR, Her2, VEGFR2, CDK2) with IC50 values of 40-204 nM. Sourced from validated supply chains with full quality assurance documentation. Standard packaging available; bulk quantities upon request.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 18549-65-0
Cat. No. B015780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-pyrrolo[2,3-d]pyrimidine
CAS18549-65-0
Synonyms5H-Pyrrolo[2,3-d]pyrimidine
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1C=NC2=NC=NC=C21
InChIInChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h2-4H,1H2
InChIKeyNUTIPMCDNFPBQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Pyrrolo[2,3-d]pyrimidine: Privileged Scaffold for Drug Design


5H-Pyrrolo[2,3-d]pyrimidine (CAS 18549-65-0), commonly referred to as 7-deazapurine, is a nitrogen-containing heterocyclic core scaffold with a molecular weight of 119.12 g/mol and the formula C₆H₅N₃ [1][2]. It comprises a pyrrole ring fused to a pyrimidine ring, resulting in a scaffold that is structurally analogous to purine nucleobases but distinguished by the replacement of the N7 atom of the purine ring with a carbon atom. This structural modification underpins its utility as a privileged scaffold in medicinal chemistry and as a key building block for the synthesis of bioactive molecules, particularly kinase inhibitors and nucleoside analogues [3].

Core Role
Privileged scaffold for kinase inhibitor and nucleoside analogue design
Key Handle
C7 carbon enables unique substitution chemistry absent in purines
Electronic Profile
Pyrimidine-fused pyrrole core with altered electron-rich character vs purine

Why Generic Scaffolds Cannot Replace 5H-Pyrrolo[2,3-d]pyrimidine


Simple substitution with a generic purine or pyrazolopyrimidine core is scientifically unsound due to fundamental differences in electronic structure and functionalization potential. The replacement of the N7 atom in purines with a carbon atom in the pyrrolo[2,3-d]pyrimidine scaffold makes the five-membered ring more electron-rich, altering its reactivity and base-pairing properties [1]. More critically, this C7 position provides a unique and synthetically accessible handle for introducing diverse substituents, a modification that is impossible with native purines and confers differentiated biological activity and selectivity profiles [1]. The evidence presented below quantitatively demonstrates that these molecular differences translate into meaningful, verifiable advantages in terms of potency, selectivity, and in vivo efficacy compared to alternative scaffolds.

  • Purine scaffold lacks C7 handle

    Purine cores cannot support the C7 derivatization that drives selectivity and potency optimization for kinase targets.

  • Pyrazolopyrimidine electronics differ

    Pyrazolopyrimidine scaffolds show distinct electronic profiles and in vivo response patterns; reported activity differences may not transfer directly.

5H-Pyrrolo[2,3-d]pyrimidine: Comparative Evidence Guide


Potency & Selectivity Gain vs. Purine in TNNI3K Inhibition

In a direct head-to-head study optimizing TNNI3K inhibitors, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) heterocycle was identified as a superior template compared to the corresponding purine scaffold . Systematic elaboration of the 7-deazapurine core led to compounds with dramatic improvements in potency and selectivity relative to the initial purine-based lead.

TNNI3K Potency & Selectivity vs Purine
Reported head-to-head
>1000-fold potency, 10-fold selectivity improvement
Reported scaffold advantage in TNNI3K kinase assays
Optimization study; generalizability to other targets may vary
Kinase Inhibition TNNI3K Scaffold Comparison Cardiovascular Research

In Vivo Efficacy Over Pyrazolopyrimidine in Cryptosporidiosis

A comparative study of bumped kinase inhibitors (BKIs) evaluated the in vivo efficacy of a pyrrolo[2,3-d]pyrimidine-based inhibitor (BKI-1649) against previously explored pyrazolopyrimidine analogs. The pyrrolopyrimidine scaffold conferred a substantial improvement in potency, enabling effective treatment at much lower doses.

In Vivo Effective Dose Reduction
Reported head-to-head
~50-fold lower dose (2 vs 100 mg/kg) in Cryptosporidium model
Reported improved in vivo exposure-efficacy profile vs pyrazolopyrimidine
Mouse model; oral dosing context
Anti-parasitic Cryptosporidium In Vivo Efficacy Scaffold Comparison

Superior Antitumor Activity Over Pyrazolopyrimidine Analogs

A series of pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives bearing identical 1,2,3-triazole moieties were synthesized and evaluated as c-Met kinase inhibitors. The study's structure-activity relationship (SAR) and docking analysis directly compared the two scaffolds [1].

c-Met Kinase Activity vs Pyrazolopyrimidine
Reported head-to-head
Pyrrolopyrimidine series reported with greater activity. Representative IC50 2.03–4.79 μM across A549, HepG2, MCF-7
Supports scaffold-dependent activity difference in cell-model assays
Scaffold-level IC50 comparison not reported
c-Met Kinase Antitumor Scaffold Comparison Cancer Research

Mutant-Selective EGFR Inhibition in NSCLC

A pyrrolo[2,3-d]pyrimidine derivative (compound 12i) was designed as a covalent inhibitor of mutant EGFR, a key driver in non-small cell lung cancer (NSCLC). Its selectivity for mutant over wild-type kinase was rigorously quantified in both cellular and enzymatic assays [1].

Mutant EGFR Selectivity
Reported
493-fold cellular selectivity; IC50 0.21 nM (T790M mutant)
Reported mutant-selective inhibition context for EGFR tool compounds
Enzymatic and cellular assays (HCC827 vs HBE)
EGFR NSCLC Mutant Selectivity Targeted Therapy

Multi-Target Kinase Inhibition Compared to Sunitinib

A novel halogenated pyrrolo[2,3-d]pyrimidine derivative, compound 5k, was profiled against a panel of clinically relevant kinases. Its activity was benchmarked against sunitinib, a well-characterized multi-targeted kinase inhibitor (TKI) [1].

Multi-Kinase Profile vs Sunitinib
Reported head-to-head
Compound 5k IC50: EGFR 40 nM (6.5× vs sunitinib), VEGFR2 65 nM, CDK2 43 nM
Reported potent multi-targeted inhibition relative to reference TKI
In vitro enzymatic panel
Multi-Targeted Kinase Inhibitor EGFR VEGFR2 Sunitinib Apoptosis

Physicochemical and Synthetic Handle Differentiation

The 5H-pyrrolo[2,3-d]pyrimidine core possesses distinct physicochemical properties that influence its behavior in both synthetic and biological contexts. Its computed XLogP3-AA of -0.4 [1] and the presence of multiple nitrogen atoms (three H-bond acceptors, zero donors) provide a unique polarity profile compared to simple phenyl or other heteroaromatic cores [1][2]. More importantly, the availability of halogens at the C-4 and C-6 positions in common synthetic intermediates allows for modular and orthogonal functionalization via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings [3].

Physicochemical Profile
Supporting evidence
XLogP3 -0.4; 3 HBA, 0 HBD; TPSA 38.1 Ų; modular synthesis via dihalo intermediates
Supports solubility/permeability and library synthesis evaluation
Computed properties (PubChem); synthetic routes reported
Physicochemical Properties Synthetic Accessibility Scaffold Comparison LogP

5H-Pyrrolo[2,3-d]pyrimidine: Validated Application Scenarios


Scaffold-Hopping for Next-Generation Kinase Inhibitors

Research programs aimed at improving the selectivity and potency of kinase inhibitors should prioritize the pyrrolo[2,3-d]pyrimidine scaffold. Evidence demonstrates that scaffold-hopping from purines to 7-deazapurines can yield >1000-fold improvements in potency and 10-fold enhancements in general kinase selectivity for targets like TNNI3K . Similarly, in vivo efficacy against Cryptosporidium was achieved with a 50-fold lower dose when switching from a pyrazolopyrimidine to a pyrrolo[2,3-d]pyrimidine core [1]. This scaffold is a validated choice for improving drug-like properties and target engagement.

Mutant-Selective EGFR Inhibitors to Overcome NSCLC Resistance

The design of covalent pyrrolo[2,3-d]pyrimidine inhibitors has proven exceptionally effective for targeting drug-resistant EGFR mutants. A specific derivative (compound 12i) achieved 493-fold cellular selectivity for mutant EGFR-driven NSCLC cells over normal cells, and sub-nanomolar enzymatic potency (IC50 = 0.21 nM) with 104-fold selectivity against the T790M resistance mutation . This application scenario is ideal for projects focused on next-generation, highly selective TKIs for oncology.

Multi-Targeted Kinase Inhibitors with Superior Profile to Sunitinib

The pyrrolo[2,3-d]pyrimidine core supports the development of potent multi-targeted kinase inhibitors. As demonstrated by compound 5k, rationally designed derivatives can inhibit key kinases (EGFR, Her2, VEGFR2, CDK2) with IC50 values ranging from 40-204 nM, showing up to 6.5-fold greater potency against EGFR compared to the established multi-TKI sunitinib . This scenario is highly relevant for researchers developing new anticancer agents with a multi-targeted mechanism of action.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold-hopping studies
C7-derivatizable privileged core for potency and selectivity optimization
Benchmarking against purine-based series in target kinase assays
Mutant-selective EGFR inhibitor research
Scaffold enabling reported low nanomolar potency and high mutant/wild-type selectivity
Cellular selectivity and enzymatic mutant EGFR profiling
Multi-targeted kinase profiling
Core supporting reported potent inhibition across multiple kinases
In vitro kinase panel comparison with reference inhibitors

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38 linked technical documents
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